Boc-Orn(Fmoc)-OH
Overview
Description
Boc-Orn(Fmoc)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The presence of both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
Mechanism of Action
Target of Action
Boc-Orn(Fmoc)-OH, also known as (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid or N-Alpha-T-butyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that it helps to construct. The role of this compound is to facilitate the addition of the amino acid ornithine to these chains .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of the compound is removed, allowing the ornithine residue to be added to the growing peptide chain . The Boc group provides protection for the ornithine residue during this process .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis . This compound plays a crucial role in the elongation step of this pathway, where it contributes to the addition of ornithine residues to the peptide chain .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis reactions .
Result of Action
The result of the action of this compound is the successful incorporation of ornithine residues into peptide chains . This can facilitate the synthesis of complex peptides for research and therapeutic applications .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. For instance, the efficiency of Fmoc deprotection can be affected by the choice of base and the reaction conditions . Additionally, the stability of the compound can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Boc group. This is followed by the protection of the δ-amino group with the Fmoc group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and HOBt are commonly used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection steps yield free amino groups that can further react to form peptide bonds .
Scientific Research Applications
Boc-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It aids in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-ornithine (Boc-Orn-OH): Lacks the Fmoc protection on the δ-amino group.
Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Fmoc-Orn-OH): Lacks the Boc protection on the α-amino group.
Uniqueness
Boc-Orn(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy enables the selective deprotection and coupling of specific amino groups, facilitating the synthesis of complex and high-purity peptides .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583405 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150828-96-9 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?
A1: this compound offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, this compound is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.
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